magnesium;1,2,3-trifluorobenzene-5-ide;bromide

Catalog No.
S1522984
CAS No.
156006-28-9
M.F
C6H2BrF3Mg
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;1,2,3-trifluorobenzene-5-ide;bromide

CAS Number

156006-28-9

Product Name

magnesium;1,2,3-trifluorobenzene-5-ide;bromide

IUPAC Name

magnesium;1,2,3-trifluorobenzene-5-ide;bromide

Molecular Formula

C6H2BrF3Mg

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1

InChI Key

FAANOBAJWDSCGM-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-]

The exact mass of the compound 3,4,5-Trifluorophenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Trifluorophenylmagnesium bromide (CAS 156006-28-9) is an aromatic Grignard reagent primarily used to introduce the 3,4,5-trifluorophenyl group into complex organic molecules. This functionality is critical in the development of pharmaceuticals, agrochemicals, and advanced materials where the specific substitution pattern of fluorine atoms imparts unique electronic and metabolic properties to the final product. The reagent functions as a potent nucleophilic source of the trifluorophenyl anion, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

Substituting 3,4,5-trifluorophenylmagnesium bromide with seemingly similar reagents is often unviable and requires significant process re-validation. Isomeric analogs, such as 2,4,6-trifluorophenylmagnesium bromide, possess different steric and electronic profiles that alter reaction kinetics and can lead to undesired regioisomers. The use of organolithium counterparts, while sometimes more reactive, introduces critical process challenges. Organolithiums are generally less stable, often pyrophoric, and typically require cryogenic temperatures (e.g., -78 °C) to control their high reactivity and prevent decomposition, increasing operational costs and complexity. In contrast, Grignard reagents offer a more favorable balance of reactivity and stability, enabling operations at more accessible temperatures (e.g., 0 °C to ambient), which is a crucial advantage in process scale-up.

Process Compatibility: Enhanced Thermal Stability Profile vs. Organolithium Alternatives

Grignard reagents as a class are generally more stable than their highly reactive organolithium counterparts. The carbon-magnesium bond is less polarized than the carbon-lithium bond, resulting in lower basicity and more controlled reactivity. This inherent stability allows for reactions to be conducted at more industrially practical temperatures, often between 0 °C and ambient, whereas many polyfluorinated organolithium reagents require cryogenic conditions (-78 °C or lower) to prevent rapid decomposition or side reactions.

Evidence DimensionRequired Reaction Temperature for Stability/Selectivity
Target Compound DataTypically 0 °C to room temperature for many applications.
Comparator Or BaselinePolyfluoro-organolithium reagents often require -78 °C or lower.
Quantified DifferenceOperational temperature window is >70 °C wider, avoiding the need for cryogenic infrastructure.
ConditionsGeneral synthetic applications in ethereal solvents like THF.

This provides a significant operational advantage, reducing energy costs, simplifying reactor requirements, and improving the safety profile for manufacturing scale-up.

Precursor Suitability: Effective Application in Suzuki-Miyaura and Negishi-Type Cross-Coupling Reactions

This Grignard reagent serves as a viable precursor for generating other key intermediates, such as 3,4,5-trifluorophenylboronic acid, which is subsequently used in high-yield Suzuki-Miyaura cross-coupling reactions. A patent demonstrates the direct use of 3,4,5-trifluorophenylmagnesium bromide in a Negishi-type cross-coupling to synthesize a tetrafluorinated biaryl compound, achieving a 71% yield, highlighting its utility in constructing complex aryl-aryl bonds. In contrast, some iron-catalyzed cross-coupling systems show that electron-deficient Grignard reagents like 3,4,5-trifluorophenyl magnesium bromide can fail to produce the desired product, whereas other systems are more successful.

Evidence DimensionIsolated Yield in Aryl-Aryl Cross-Coupling
Target Compound Data71% yield in a Negishi-type reaction.
Comparator Or BaselineComplete failure (0% yield) of the same reagent class in an incompatible iron-catalyzed system.
Quantified DifferenceDemonstrates successful application in a suitable catalytic system where other systems fail.
ConditionsNegishi-type cross-coupling for biaryl synthesis.

This demonstrates validated utility in specific, industrially relevant cross-coupling methods, making it a reliable choice for synthetic routes that depend on these key transformations.

Scale-Up and Process Chemistry Workflows

For industrial or pilot-plant scale synthesis, the superior thermal stability of this Grignard reagent compared to organolithium alternatives is a decisive factor. Its wider operational temperature window avoids the significant capital and energy costs associated with cryogenic equipment, simplifying process design and enhancing safety.

Synthesis of Fluorinated Pharmaceutical and Agrochemical Scaffolds

This reagent is a primary choice for introducing the 3,4,5-trifluorophenyl moiety, a common structural element in modern drug candidates and pesticides. Its proven effectiveness in forming key intermediates for cross-coupling reactions ensures its role in building complex molecular architectures where this specific fluorination pattern is required for biological activity.

Hydrogen Bond Acceptor Count

5

Exact Mass

233.91424 Da

Monoisotopic Mass

233.91424 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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